molecular formula C12H12O B13516201 rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one

rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one

Cat. No.: B13516201
M. Wt: 172.22 g/mol
InChI Key: ZBBXTKGZMVVVBI-MWLCHTKSSA-N
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Description

rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one: is a complex organic compound belonging to the class of naphthalenes. Naphthalenes are characterized by their two ortho-fused benzene rings, which give them unique chemical properties and a wide range of applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes .

Scientific Research Applications

rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-one
  • rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete

Uniqueness

rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

(2aR,8aR)-2,2a,8,8a-tetrahydro-1H-cyclobuta[b]naphthalen-3-one

InChI

InChI=1S/C12H12O/c13-12-10-4-2-1-3-8(10)7-9-5-6-11(9)12/h1-4,9,11H,5-7H2/t9-,11-/m1/s1

InChI Key

ZBBXTKGZMVVVBI-MWLCHTKSSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]1CC3=CC=CC=C3C2=O

Canonical SMILES

C1CC2C1CC3=CC=CC=C3C2=O

Origin of Product

United States

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